3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that features a phenol group substituted with a 3-(2,5-dimethylpyrazol-3-yl)aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol typically involves the alkylation of 2,5-dimethylpyrazole with a suitable phenol derivative. The reaction is often carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol.
Phenol Derivatives: Compounds with similar phenolic structures that exhibit comparable chemical reactivity.
Imidazole Derivatives: Compounds with similar heterocyclic structures that are used in various applications.
Uniqueness
3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16ClN3O |
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Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-[[(2,5-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-6-12(15(2)14-9)13-8-10-4-3-5-11(16)7-10;/h3-7,13,16H,8H2,1-2H3;1H |
InChI Key |
XJKPCRCDGFAWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC(=CC=C2)O)C.Cl |
Origin of Product |
United States |
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